1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl, ethoxyphenyl, and methyl groups
Scientific Research Applications
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: The introduction of the chlorophenyl, ethoxyphenyl, and methyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, ethoxylating agents, and methylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining product purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorinating agents like thionyl chloride, ethoxylating agents like ethyl iodide, methylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A simpler analog with a chloro substituent on the quinoline ring.
1-(2-(4-chlorophenyl)-2-oxo-ethyl)-quinolinium, bromide: A related compound with a similar quinoline core and chlorophenyl substituent.
7-Chloro-4-(4-morpholinyl)quinoline: Another quinoline derivative with a chloro and morpholinyl substituent.
Uniqueness
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-30-20-11-5-17(6-12-20)24-22-15-27-23-13-4-16(2)14-21(23)25(22)29(28-24)19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKLDYUSVVKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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